molecular formula C6H11IO B12320969 2-Iodocyclohexan-1-ol CAS No. 28141-32-4

2-Iodocyclohexan-1-ol

Cat. No.: B12320969
CAS No.: 28141-32-4
M. Wt: 226.06 g/mol
InChI Key: YSLIEJFPLGXOBP-UHFFFAOYSA-N
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Description

2-Iodocyclohexan-1-ol is an organic compound that belongs to the class of iodinated cyclohexanols It is characterized by the presence of an iodine atom attached to the cyclohexane ring, which also contains a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodocyclohexan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclohexanol. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions. The reaction proceeds via the formation of an intermediate cyclohexyl hypoiodite, which subsequently rearranges to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-iodocyclohexanone.

    Reduction: The iodine atom can be reduced to form cyclohexanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclohexanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: 2-Iodocyclohexanone

    Reduction: Cyclohexanol

    Substitution: Cyclohexanol

Scientific Research Applications

2-Iodocyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of iodinated compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodocyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and iodine functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromocyclohexan-1-ol
  • 2-Chlorocyclohexan-1-ol
  • 2-Fluorocyclohexan-1-ol

Comparison

2-Iodocyclohexan-1-ol is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and interaction profiles, making this compound particularly useful in applications requiring strong halogen bonding or specific reactivity patterns.

Properties

IUPAC Name

2-iodocyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLIEJFPLGXOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950877
Record name 2-Iodocyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28141-32-4
Record name 2-Iodocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28141-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028141324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodocyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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